molecular formula C24H21N3O4S2 B2996319 4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 307338-89-2

4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2996319
CAS RN: 307338-89-2
M. Wt: 479.57
InChI Key: IEKISRSKYCNHNS-UHFFFAOYSA-N
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Description

The compound “4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a naphthalen-2-yl group, and a thiazol-2-yl group. These groups are common in many organic compounds, including pharmaceuticals and pesticides .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Research by Nowak et al. (2014) discusses the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, showcasing the application of Buchwald–Hartwig amination for constructing complex molecules. This study highlights advanced synthetic strategies that could be relevant for synthesizing compounds like "4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide" (Nowak et al., 2014).

  • Chemical Transformations and Derivatives : Wei et al. (2016) explored the synthesis of polybenzoquinazolines, demonstrating the versatility of intramolecular dehydration and photocyclization reactions. Such methodologies could be applicable to the synthesis or modification of related benzamide compounds (Wei et al., 2016).

Biological Activities

  • Anticancer Potential : Salahuddin et al. (2014) investigated the anticancer evaluation of benzimidazole derivatives, providing insights into the structural activity relationship and potential therapeutic applications. This underscores the relevance of benzamide derivatives in drug discovery and cancer research (Salahuddin et al., 2014).

  • Antibacterial and Antimicrobial Activities : Research by Cai Zhi (2010) on N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide illustrates the exploration of novel compounds for antibacterial applications. Such studies indicate the potential of morpholino and benzamide derivatives in addressing microbial resistance (Cai Zhi, 2010).

Methodological Advances

  • Catalysis and Green Chemistry : Moradi et al. (2015) demonstrated the use of agar as a novel, efficient, and biodegradable catalyst for the synthesis of quinazolinone and benzothiazole derivatives. This approach emphasizes sustainability and efficiency in chemical synthesis, potentially applicable to a wide range of compounds including benzamides (Moradi et al., 2015).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c28-23(18-7-9-21(10-8-18)33(29,30)27-11-13-31-14-12-27)26-24-25-22(16-32-24)20-6-5-17-3-1-2-4-19(17)15-20/h1-10,15-16H,11-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKISRSKYCNHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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